molecular formula C25H28N4O4S2 B11082734 Dipropan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate

Dipropan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate

Cat. No.: B11082734
M. Wt: 512.6 g/mol
InChI Key: GRPFPJPPLGJUTI-UHFFFAOYSA-N
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Description

Dipropan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate is a complex organic compound featuring a triazine core with diphenylamino and disulfane functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under basic conditions.

    Introduction of Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic substitution reaction, where diphenylamine reacts with the triazine core.

    Disulfane Linkage Formation: The disulfane linkage is formed by reacting the triazine derivative with a disulfide compound under oxidative conditions.

    Esterification: The final step involves esterification of the disulfane-linked triazine with propan-2-ol and acetic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the disulfane linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can cleave the disulfane bond, yielding thiol derivatives.

    Substitution: The triazine core can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various functionalized triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to form stable disulfane linkages can be exploited in the design of bioconjugates and drug delivery systems. Its triazine core is also of interest for developing inhibitors targeting specific enzymes or receptors.

Medicine

Medicinally, the compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific binding properties and stability. Its potential as a scaffold for anticancer or antimicrobial agents is being explored.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility. It may also find applications in the development of electronic materials and sensors.

Mechanism of Action

The mechanism by which Dipropan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its triazine core and diphenylamino group. The disulfane linkage can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: Similar triazine core with different substituents.

    2,2-Dibromoethenyl dipropan-2-yl phosphate: Different core structure but similar ester functionalities.

Uniqueness

Dipropan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate is unique due to its combination of a triazine core, diphenylamino group, and disulfane linkage. This combination provides a versatile platform for chemical modifications and applications across various fields, distinguishing it from other compounds with similar cores but different functionalities.

Properties

Molecular Formula

C25H28N4O4S2

Molecular Weight

512.6 g/mol

IUPAC Name

propan-2-yl 2-[[4-(2-oxo-2-propan-2-yloxyethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C25H28N4O4S2/c1-17(2)32-21(30)15-34-24-26-23(27-25(28-24)35-16-22(31)33-18(3)4)29(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3

InChI Key

GRPFPJPPLGJUTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OC(C)C

Origin of Product

United States

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